molecular formula C20H24ClN3O2 B244371 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide

Cat. No. B244371
M. Wt: 373.9 g/mol
InChI Key: LFTWPKAHYUCNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

CEP-1347 is a potent inhibitor of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide activation has been implicated in the pathogenesis of various diseases, including neurodegenerative diseases, cancer, and inflammatory disorders. By inhibiting N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide activation, CEP-1347 can protect against neuronal cell death, inhibit tumor growth and metastasis, and reduce inflammation.
Biochemical and Physiological Effects
CEP-1347 has been shown to have various biochemical and physiological effects, including inhibition of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide activation, protection against neuronal cell death, inhibition of tumor growth and metastasis, and reduction of inflammation. In animal models of Parkinson's disease and Alzheimer's disease, CEP-1347 has been shown to protect against neuronal cell death by inhibiting N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide activation. In animal models of breast cancer and lung cancer, CEP-1347 has been shown to inhibit tumor growth and metastasis by inhibiting N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide activation. In animal models of rheumatoid arthritis and inflammatory bowel disease, CEP-1347 has been shown to reduce inflammation by inhibiting N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide activation.

Advantages and Limitations for Lab Experiments

CEP-1347 has several advantages for lab experiments, including its high potency and selectivity for N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide inhibition, its ability to protect against neuronal cell death, inhibit tumor growth and metastasis, and reduce inflammation. However, CEP-1347 also has some limitations for lab experiments, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for CEP-1347 research, including the development of more potent and selective N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide inhibitors, the investigation of the potential therapeutic applications of CEP-1347 in other diseases, such as diabetes and cardiovascular disease, and the investigation of the potential side effects and toxicity of CEP-1347 in humans. Additionally, the development of more efficient synthesis methods for CEP-1347 and the investigation of its pharmacokinetics and pharmacodynamics in humans are also important future directions for CEP-1347 research.

Synthesis Methods

The synthesis of CEP-1347 involves the reaction of 3-chloro-2-nitrobenzoic acid with 4-ethylpiperazine in the presence of a reducing agent, followed by the reaction with 3-methoxyaniline. The resulting product is then purified by column chromatography to obtain CEP-1347 in high purity.

Scientific Research Applications

CEP-1347 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and inflammatory disorders. In neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide activation has been implicated in the pathogenesis of neuronal cell death. CEP-1347 has been shown to protect against neuronal cell death in animal models of Parkinson's disease and Alzheimer's disease.
In cancer, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide activation has been shown to promote tumor growth and metastasis. CEP-1347 has been shown to inhibit tumor growth and metastasis in animal models of breast cancer and lung cancer. In inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide activation has been implicated in the pathogenesis of inflammation. CEP-1347 has been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.

properties

Molecular Formula

C20H24ClN3O2

Molecular Weight

373.9 g/mol

IUPAC Name

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C20H24ClN3O2/c1-3-23-11-13-24(14-12-23)19-16(21)8-6-9-17(19)22-20(25)15-7-4-5-10-18(15)26-2/h4-10H,3,11-14H2,1-2H3,(H,22,25)

InChI Key

LFTWPKAHYUCNPW-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3OC

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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